Bentamapimod

Description

a c-Jun amino-terminal kinase inhibito

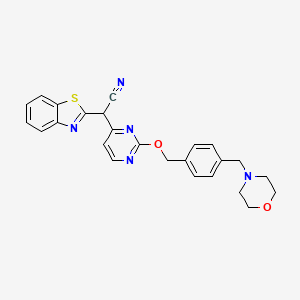

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c26-15-20(24-28-22-3-1-2-4-23(22)33-24)21-9-10-27-25(29-21)32-17-19-7-5-18(6-8-19)16-30-11-13-31-14-12-30/h1-10,20H,11-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPPIJCBCWUBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)COC3=NC=CC(=N3)C(C#N)C4=NC5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401005116 | |

| Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848344-36-5 | |

| Record name | Bentamapimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848344365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentamapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1,3-Benzothiazol-2-yl)[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401005116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3H-Benzothiazol-2-ylidene)-[2-(4-morpholin-4-ylmethyl-benzyloxy)-pyrimidin-4-yl]-acetonitrile dimethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3L4B4U0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bentamapimod: A Technical Guide to its Function as a JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentamapimod (formerly known as AS602801) is a potent, orally active, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). This technical guide provides an in-depth overview of the function of this compound, focusing on its mechanism of action, preclinical efficacy in key disease areas such as endometriosis and oncology, and the experimental methodologies used to elucidate its activity. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and JNK Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway plays a crucial role in regulating various cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

This compound has emerged as a significant small molecule inhibitor of JNKs, demonstrating therapeutic potential in several preclinical and clinical settings. Its ability to selectively target the JNK signaling cascade makes it a valuable tool for both research and potential therapeutic applications.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK isoforms.[1] By binding to the ATP-binding pocket of the JNK enzyme, it prevents the phosphorylation of its downstream substrates, thereby blocking the propagation of the signaling cascade.

JNK Signaling Pathway

The JNK signaling pathway is a multi-tiered cascade that is initiated by various stress stimuli. These stimuli activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in inflammatory and apoptotic responses.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against the three main JNK isoforms has been quantified through in vitro kinase assays.

| Parameter | JNK1 | JNK2 | JNK3 | Reference |

| IC50 | 80 nM | 90 nM | 230 nM | [1] |

Table 1: In vitro inhibitory activity of this compound against JNK isoforms.

Preclinical Efficacy in Endometriosis

Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. The JNK pathway is implicated in the inflammatory processes and tissue remodeling associated with this condition.

Animal Models and Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound in rodent models of endometriosis.

| Animal Model | Treatment | Outcome | Quantitative Result | Reference |

| Nude mice with human endometrial xenografts | This compound (30 mg/kg, oral) | Lesion Regression | 29% regression | [2] |

| Nude mice with human endometrial xenografts | This compound (10 mg/kg, oral) + MPA | Lesion Regression | 38% regression | [2] |

| Autologous rat endometriosis model | This compound (60 mg/kg, oral) | Lesion Regression | 48% regression | [2] |

Table 2: Efficacy of this compound in preclinical models of endometriosis. (MPA: Medroxyprogesterone acetate)

Effects on Inflammatory Mediators

This compound has been shown to reduce the levels of key inflammatory cytokines and matrix metalloproteinases (MMPs) involved in the pathophysiology of endometriosis. In human endometrial organ cultures, this compound treatment reduced the release of MMP-3.[2] Furthermore, in the autologous rat model, the inhibitor decreased the levels of inflammatory cytokines specifically within the endometriotic lesions.[2]

Preclinical Efficacy in Oncology: Targeting Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and tumor-initiating capabilities, and they are often resistant to conventional therapies. The JNK pathway is known to play a role in the survival and maintenance of CSCs.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic activity against cancer stem cells derived from various human cancers, including pancreatic, non-small cell lung (A549), ovarian, and glioblastoma cell lines. Importantly, these cytotoxic concentrations did not affect the viability of normal human fibroblasts. Furthermore, this compound was found to inhibit the self-renewal capacity of cancer stem cells that survived the initial treatment.

In Vivo Studies

Systemic administration of this compound in mice bearing established xenograft tumors led to a reduction in the cancer stem cell population within these tumors, without causing adverse health effects in the animals.

Experimental Protocols

Nude Mouse Xenograft Model of Endometriosis

-

Animal Model: Female nude mice.

-

Xenograft Preparation: Biopsies of human endometrial tissue (from either healthy volunteers or patients with endometriosis) are minced and suspended in a suitable medium.

-

Implantation: The endometrial tissue suspension is injected into the peritoneal cavity of the mice.

-

Treatment: Following the establishment of endometriotic lesions (typically after 10-14 days), mice are treated with this compound, administered orally. A vehicle control group is also included.

-

Endpoint Analysis: After the treatment period, the mice are euthanized, and the endometriotic lesions are excised, counted, and their size and weight are measured. Lesions can also be processed for histological analysis or for measuring the levels of inflammatory markers.

Autologous Rat Model of Endometriosis

-

Animal Model: Female Sprague-Dawley rats.

-

Surgical Procedure: A section of one uterine horn is excised and sutured to the peritoneal wall, creating an autologous endometriotic implant.

-

Treatment: After a recovery period and confirmation of lesion establishment, rats are treated with oral this compound or a vehicle control.

-

Endpoint Analysis: At the end of the treatment, the size of the endometriotic lesions is measured and compared to the initial size. Lesions can be collected for further analysis of inflammatory markers.

Cancer Stem Cell Isolation and Culture (A549 cells)

-

Cell Line: A549 human non-small cell lung cancer cell line.

-

Isolation: Cancer stem cells can be isolated from the bulk population using methods such as fluorescence-activated cell sorting (FACS) based on the expression of specific cell surface markers (e.g., CD133, ALDH activity).

-

Culture: CSCs are typically cultured in serum-free medium supplemented with growth factors (e.g., EGF, bFGF) to promote the formation of non-adherent spheres (tumorspheres), which is a characteristic of stem-like cells.

-

Cytotoxicity and Self-Renewal Assays: To assess the effect of this compound, CSCs are treated with varying concentrations of the compound. Cytotoxicity is measured using standard assays like MTT or trypan blue exclusion. Self-renewal capacity is evaluated by dissociating the primary tumorspheres and re-plating the single cells to assess their ability to form secondary spheres.

Clinical Development

This compound has been investigated in a Phase II clinical trial for the treatment of endometriosis with an inflammatory component (NCT01630252). While the trial has been completed, detailed results have not been widely published in peer-reviewed literature.

Conclusion

This compound is a well-characterized JNK inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in models of endometriosis and cancer. Its ability to modulate inflammatory pathways and target cancer stem cells highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for further research into the biological effects and therapeutic applications of this compound and other JNK inhibitors. Further disclosure of clinical trial data will be crucial in fully defining the clinical utility of this compound.

References

Bentamapimod (AS602801): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentamapimod (also known as AS602801 and PGL5001) is a potent and orally bioavailable small molecule inhibitor of the c-Jun N-terminal kinases (JNKs). Initially investigated for neurological diseases, its development has primarily focused on its therapeutic potential in inflammatory conditions, particularly endometriosis, and more recently, in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, growth factors, and environmental stressors. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been linked to numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it an attractive target for therapeutic intervention.

This compound was identified as a potent, ATP-competitive inhibitor of JNKs. Its development was initially pursued by Merck Serono for neurological indications and later by PregLem SA for the treatment of endometriosis. This guide will delve into the scientific data underpinning the development of this promising therapeutic candidate.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the kinase activity of JNK isoforms. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzymes and preventing the phosphorylation of their downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun is a critical step in the activation of various genes involved in inflammatory and apoptotic responses.

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway and the point of intervention by this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound has been characterized as a potent inhibitor of the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| JNK1 | 80 |

| JNK2 | 90 |

| JNK3 | 230 |

Table 1: In Vitro Inhibitory Activity of this compound against JNK Isoforms.

This compound has also been shown to be selective for JNKs over a panel of other kinases, although detailed selectivity data is not extensively published in the public domain.

Preclinical Efficacy in Endometriosis Models

The efficacy of this compound in reducing endometriotic lesions has been evaluated in rodent models.

| Animal Model | Treatment Group | Dose and Administration | Lesion Regression (%) | Reference |

| Nude Mice (Human Endometriosis Xenografts) | This compound | 30 mg/kg (oral) | 29 | |

| Nude Mice (Human Endometriosis Xenografts) | This compound + MPA | 10 mg/kg this compound (oral) | 38 | |

| Autologous Rat Endometriosis Model | This compound | 60 mg/kg (oral, BID) | 48 | |

| Autologous Rat Endometriosis Model | GnRH Antagonist (Antide) | Single subcutaneous injection | 84 |

Table 2: Efficacy of this compound in Rodent Models of Endometriosis. *MPA: Medroxyprogesterone Acetate; BID: Twice daily.

Preclinical Efficacy in Oncology Models

This compound has demonstrated cytotoxic activity against various cancer cell lines and has been shown to inhibit cancer stem cells.

| Cancer Type | Model | Treatment | Key Findings | Reference |

| Pancreatic, Ovarian, Non-small cell lung, Glioblastoma | In vitro (Cancer Stem Cells) | 7.5 µM | Inhibition of self-renewal and tumor-initiating capacity | |

| Pancreatic Cancer (PANC-1) | In vivo (Xenograft) | 40 mg/kg/day (intraperitoneal) for 10 days | Reduction in tumor-initiating cells |

Table 3: Preclinical Anti-cancer Activity of this compound.

Experimental Protocols

JNK Kinase Inhibition Assay (General Protocol)

While a specific, detailed protocol for the this compound JNK kinase assay is not publicly available, a general methodology for an in vitro kinase assay is described below. Such assays are typically used to determine the IC50 values.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times and temperatures, would need to be optimized for each JNK isoform.

Endometriosis Rodent Model (General Protocol)

The following diagram outlines the general workflow for the nude mouse xenograft model of endometriosis used in the preclinical evaluation of this compound.

Cancer Xenograft Model (General Protocol)

The following diagram illustrates the general workflow for the in vivo evaluation of this compound in a cancer xenograft model.

Clinical Development

This compound has been evaluated in a Phase IIa clinical trial for the treatment of endometriosis (NCT01630252). This study assessed the efficacy and safety of PGL5001 (this compound) versus placebo in women with peritoneal and/or ovarian endometriosis with an inflammatory component. While the trial has been completed, detailed results are not widely available in the public domain.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, (1,3-Benzothiazol-2-yl)[2-[[4-[(morpholin-4-yl)methyl]benzyl]oxy]pyrimidin-4-yl]acetonitrile, it is a derivative of a pyrazolopyridine core. The synthesis of similar pyrazolopyridine derivatives often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Conclusion

This compound (AS602801) is a potent JNK inhibitor with demonstrated preclinical efficacy in models of endometriosis and cancer. Its ability to modulate inflammatory pathways and induce cytotoxicity in cancer cells highlights its therapeutic potential. Further clinical development and publication of detailed clinical trial data will be crucial in determining its future role in the treatment of these diseases. This technical guide provides a consolidated overview of the publicly available data to aid researchers and drug development professionals in understanding the discovery and development of this promising molecule.

Bentamapimod's Impact on Glioblastoma Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key factor contributing to its high recurrence rates and therapeutic resistance is the presence of a subpopulation of glioblastoma stem cells (GSCs). These GSCs possess self-renewal capabilities and are implicated in tumor initiation and propagation. Consequently, targeting GSCs has emerged as a critical strategy in the development of novel GBM therapies. This technical guide provides an in-depth examination of the effects of Bentamapimod (formerly known as AS-602801), a c-Jun N-terminal kinase (JNK) inhibitor, on glioblastoma stem cells. Preclinical evidence suggests that this compound exhibits cytotoxic effects against GSCs and can inhibit their self-renewal and tumor-initiating capacity.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies used in these investigations, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound against glioblastoma stem cells.

Table 1: In Vitro Cytotoxicity of this compound (AS-602801) on Glioblastoma Cells

| Cell Line | Cell Type | IC50 (µM) |

| U87 | Glioblastoma | Not explicitly provided, but cytotoxicity demonstrated. |

| U373 | Glioblastoma | Not explicitly provided, but cytotoxicity demonstrated. |

| Patient-derived Glioma Stem Cells | Glioblastoma Stem Cell | Not explicitly provided, but JNK inhibition suppressed stemness.[4] |

Note: Specific IC50 values for glioblastoma cell lines were not detailed in the primary reviewed literature, though the cytotoxic effects were established.[1][2][3]

Table 2: Effect of this compound (AS-602801) on Glioblastoma Stem Cell Properties

| Property | Assay | Treatment | Result |

| Self-renewal | Sphere Formation Assay | JNK inhibition (pharmacological or genetic) | Significant suppression of sphere formation.[4] |

| Stem Cell Marker Expression | Western Blot / Immunofluorescence | JNK inhibition | Reduction in the expression of stem cell markers (e.g., Nestin, SOX2, Musashi-1).[5] |

| Tumor-initiating Capacity | In vivo xenograft (orthotopic) | Transient JNK inactivation in vitro | Sustained inhibition of brain tumor formation.[1] |

Experimental Protocols

Cell Culture and Glioblastoma Stem Cell Isolation

Glioblastoma cell lines (e.g., U87, U373) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.

Glioblastoma stem cells are isolated from patient-derived xenografts or established cell lines. The cells are cultured in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to promote the growth of neurospheres, which are characteristic of GSCs.

In Vitro Cytotoxicity Assay

-

Cell Seeding: Glioblastoma cells and GSCs are seeded in 96-well plates at a density of 5 x 10^3 cells per well.

-

Drug Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (AS-602801) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Sphere Formation Assay

-

Single-Cell Suspension: GSCs grown as neurospheres are dissociated into a single-cell suspension.

-

Cell Seeding: The single cells are seeded at a low density (e.g., 100 cells/well) in a 96-well plate in the serum-free neural stem cell medium.

-

Drug Treatment: The cells are treated with this compound or a vehicle control.

-

Sphere Formation: The plates are incubated for 7-14 days to allow for the formation of new neurospheres.

-

Quantification: The number and size of the spheres are quantified using a microscope. A decrease in sphere formation indicates an inhibition of self-renewal.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated JNK, total JNK, c-Jun, and stem cell markers like SOX2 and Nestin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

-

Cell Implantation: GSCs are stereotactically implanted into the striatum of the mice brains to establish orthotopic xenografts.

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Drug Administration: Once tumors are established, mice are treated with this compound (administered via a suitable route, such as intraperitoneal injection) or a vehicle control.

-

Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor volume can also be assessed at the end of the study by sacrificing the animals and performing histological analysis of the brains.

Visualizations

Signaling Pathway

Caption: this compound inhibits JNK, disrupting GSC self-renewal.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound on GSCs.

Experimental Workflow: In Vivo Analysis

Caption: Workflow for in vivo evaluation of this compound on GSCs.

References

- 1. JNK Signaling in the Control of the Tumor-Initiating Capacity Associated with Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK Signaling in Stem Cell Self-Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

AS602801: A JNK Inhibitor with Therapeutic Potential in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS602801, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), has emerged as a promising therapeutic candidate for a range of neurological disorders. The JNK signaling pathway is a critical regulator of neuronal apoptosis, neuroinflammation, and cellular stress responses, all of which are implicated in the pathophysiology of various neurodegenerative and acute neurological conditions. This technical guide provides a comprehensive overview of the core scientific and preclinical data on AS602801, with a focus on its mechanism of action, quantitative efficacy in relevant disease models, and detailed experimental protocols to facilitate further research and development.

Introduction: The Role of JNK in Neurological Disorders

The c-Jun N-terminal kinase (JNK) signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stressors, including inflammatory cytokines, oxidative stress, and excitotoxicity. In the central nervous system (CNS), sustained activation of the JNK pathway is a pivotal event leading to neuronal apoptosis and has been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, ischemic stroke, and multiple sclerosis. JNK3, a neuron-specific isoform, is of particular interest as a therapeutic target. By inhibiting JNK, AS602801 offers a targeted approach to mitigate the downstream detrimental effects of this pathway.

Mechanism of Action of AS602801

AS602801 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of JNKs, thereby preventing their phosphorylation and subsequent activation of downstream targets. This inhibition blocks the pro-apoptotic and pro-inflammatory signaling cascades mediated by JNK.

JNK Signaling Pathway in Neuronal Apoptosis

The JNK signaling pathway plays a crucial role in mediating neuronal cell death. Upon activation by upstream kinases, JNK translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun. This leads to the expression of pro-apoptotic genes. Furthermore, cytoplasmic JNK can directly phosphorylate members of the Bcl-2 family of proteins, promoting the mitochondrial apoptotic pathway.

An In-depth Technical Guide to the ATP-competitive Inhibition of Bentamapimod

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bentamapimod (also known as AS602801), a potent, orally active, and ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs). It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assays relevant to its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its biological effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of JNKs.[1] JNKs are a family of serine/threonine protein kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[2] By occupying the ATP-binding pocket, this compound prevents the phosphorylation of JNK substrates, thereby inhibiting the downstream signaling events that regulate processes such as inflammation, apoptosis, and cell proliferation.[2][3]

Quantitative Data: Inhibitory Potency

This compound has been characterized as a pan-JNK inhibitor, demonstrating activity against all three major JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| JNK1 | 80 |

| JNK2 | 90 |

| JNK3 | 230 |

Data sourced from multiple references.[1][4][5][6][7]

Signaling Pathway: JNK Inhibition

The following diagram illustrates the canonical JNK signaling pathway and the point of inhibition by this compound. Environmental stresses and cytokines activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate JNK. Activated JNK then phosphorylates transcription factors, such as c-Jun, leading to the regulation of gene expression involved in various cellular processes.

Caption: JNK Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 of an inhibitor for a specific kinase.

Objective: To quantify the inhibitory effect of this compound on JNK1, JNK2, and JNK3 activity by measuring the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

JNK substrate peptide (e.g., GST-c-Jun)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a white-walled microplate, add the following components in order:

-

Kinase assay buffer

-

This compound dilution or DMSO (for control)

-

JNK enzyme (at a pre-determined optimal concentration)

-

JNK substrate peptide

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP at a concentration close to its Km for the respective JNK isoform.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

ATP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Objective: To determine the effect of this compound on the viability of a specific cell line.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Western Blot Analysis of c-Jun Phosphorylation

This protocol is used to confirm the in-cell activity of this compound by assessing the phosphorylation status of a key JNK substrate, c-Jun.

Objective: To determine if this compound inhibits the phosphorylation of c-Jun in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture reagents

-

This compound

-

A stimulating agent to activate the JNK pathway (e.g., anisomycin, UV radiation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total c-Jun

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to a suitable confluency. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an appropriate agent to activate the JNK pathway for a short period (e.g., 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total c-Jun to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. A decrease in the ratio of phospho-c-Jun to total c-Jun in this compound-treated samples indicates inhibitory activity.

Caption: Logical Relationship of Experiments and Outcomes.

References

- 1. promega.com [promega.com]

- 2. This compound (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

Bentamapimod: A Technical Overview of its Impact on Inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentamapimod (formerly known as AS602801) is a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular responses to stress, including inflammation. This document provides an in-depth technical guide on the impact of this compound on the production of inflammatory cytokines. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory therapeutics. The information presented herein is a synthesis of preclinical data, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying molecular pathways.

Core Mechanism of Action: JNK Inhibition

This compound exerts its anti-inflammatory effects by targeting and inhibiting the activity of c-Jun N-terminal kinases. JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling cascade is a key pathway that translates extracellular signals into cellular responses, including the production of pro-inflammatory cytokines.

Upon activation by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, a phosphorylation cascade is initiated, leading to the activation of JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex. The activation of AP-1 and other JNK-responsive transcription factors drives the expression of genes encoding inflammatory mediators. This compound, by inhibiting JNK, disrupts this signaling cascade, thereby downregulating the production of a suite of inflammatory cytokines.

Quantitative Impact on Cytokine Production

Preclinical studies, primarily in the context of endometriosis models, have demonstrated the potent ability of this compound to suppress the expression of key inflammatory cytokines. The following table summarizes the quantitative data from a study utilizing a nude mouse model with xenografts of human endometriotic tissue.[1]

| Cytokine/Molecule | Method of Analysis | Model System | Treatment | Result |

| RANTES (CCL5) | TaqMan qPCR | Nude Mouse Xenograft | This compound | ~50% reduction in mRNA expression[1] |

| GM-CSF (CSF2) | TaqMan qPCR | Nude Mouse Xenograft | This compound | ~50% reduction in mRNA expression[1] |

| IL-8 (CXCL8) | TaqMan qPCR | Nude Mouse Xenograft | This compound | ~50% reduction in mRNA expression[1] |

| TNF-α | TaqMan qPCR | Nude Mouse Xenograft | This compound | ~50% reduction in mRNA expression[1] |

| ICAM-1 | TaqMan qPCR | Nude Mouse Xenograft | This compound | ~50% reduction in mRNA expression[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's effect on inflammatory cytokine production.

Nude Mouse Xenograft Model for Endometriosis

This in vivo model is utilized to assess the efficacy of therapeutic agents on human endometriotic tissue in an immunocompromised murine host.

-

Animal Model: Female nude mice (e.g., Crl:NU(NCr)-Foxn1nu).

-

Tissue Source: Endometrial biopsies obtained from women with endometriosis.

-

Xenograft Implantation:

-

Endometrial tissue is minced into small fragments (1-2 mm³).

-

Mice are anesthetized, and a small incision is made in the peritoneum.

-

Tissue fragments are sutured to the peritoneal wall or intestinal mesentery.

-

-

Treatment Protocol:

-

Following a recovery and lesion establishment period, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally (e.g., 30 mg/kg daily).

-

The vehicle control group receives the corresponding vehicle solution.

-

-

Sample Collection:

-

At the end of the treatment period, mice are euthanized.

-

Endometriotic-like lesions are excised for molecular analysis.

-

Gene Expression Analysis by TaqMan Low-Density Array (qPCR)

This high-throughput quantitative PCR method allows for the simultaneous measurement of the expression of multiple genes from a small amount of tissue.

-

RNA Extraction:

-

Excised endometriotic lesions are immediately snap-frozen in liquid nitrogen and stored at -80°C.

-

Total RNA is extracted from the homogenized tissue using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

First-strand cDNA is synthesized from the total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

TaqMan Low-Density Array Protocol:

-

The cDNA sample is mixed with TaqMan Gene Expression Master Mix.

-

100 µL of the sample mixture is loaded into each port of a TaqMan Low-Density Array card pre-loaded with specific gene expression assays for the target cytokines (e.g., RANTES, GM-CSF, IL-8, TNF-α, ICAM-1) and endogenous control genes (e.g., HPRT1).

-

The array card is centrifuged to distribute the sample mixture into the wells.

-

The card is sealed and run on a real-time PCR system (e.g., Applied Biosystems 7900HT).

-

-

Data Analysis:

-

Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

-

The expression levels of the target genes are normalized to the endogenous control gene.

-

The results are expressed as a fold change relative to the vehicle-treated control group.

-

Human Endometrial Organ Culture

This ex vivo model allows for the study of the direct effects of compounds on human endometrial tissue in a controlled environment.

-

Tissue Collection: Endometrial tissue is obtained from biopsies of healthy volunteers or patients with endometriosis.

-

Organ Culture Preparation:

-

The tissue is washed in culture medium (e.g., DMEM/F-12) supplemented with antibiotics.

-

The endometrium is minced into small fragments (1-2 mm³).

-

Tissue fragments are placed on a supportive substrate (e.g., collagen sponge) in a culture plate.

-

-

Treatment and Sample Collection:

-

The organ cultures are treated with this compound at various concentrations, with or without other agents like medroxyprogesterone acetate (MPA).

-

The culture medium is collected at specified time points (e.g., 24, 48 hours) for cytokine analysis.

-

-

Cytokine Measurement:

-

The concentrations of secreted cytokines (e.g., IL-6, IL-8) in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex).

-

Conclusion

The available preclinical data strongly indicate that this compound, through its targeted inhibition of the JNK signaling pathway, effectively reduces the production of a range of pro-inflammatory cytokines. The quantitative data derived from well-established in vivo and ex vivo models provide a solid foundation for its further development as a novel anti-inflammatory therapeutic. The detailed methodologies presented in this guide offer a framework for the replication and expansion of these findings in future research endeavors.

References

Preliminary research on Bentamapimod in pancreatic cancer models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on Bentamapimod (also known as AS602801), a c-Jun N-terminal kinase (JNK) inhibitor, in the context of pancreatic cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction and Mechanism of Action

This compound is an orally active, ATP-competitive inhibitor of JNK isoforms JNK1, JNK2, and JNK3.[1] The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is frequently activated in pancreatic cancer and plays a crucial role in regulating cell proliferation, apoptosis, and inflammation.[2][3] Activated by cellular stressors and oncogenic signals such as KRAS, the JNK pathway can promote tumor cell survival and progression.[2][3] this compound exerts its anti-cancer effects by inhibiting JNK activity, thereby inducing cytotoxicity in pancreatic cancer cells and, notably, in cancer stem cells (CSCs), which are thought to drive tumor initiation and recurrence.[4][5]

Quantitative Preclinical Data

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical pancreatic cancer models.

Table 1: In Vitro Efficacy of this compound (AS602801)

| Parameter | Cell Line | Concentration | Effect | Citation |

| JNK Inhibition (IC50) | Cell-free assay | 80 nM | Inhibition of JNK1 | [1] |

| Cell-free assay | 90 nM | Inhibition of JNK2 | [1] | |

| Cell-free assay | 230 nM | Inhibition of JNK3 | [1] | |

| Cytotoxicity | PANC-1 | 7.5 μM | Increased cell death | [6] |

| Cancer Stem Cell (CSC) Inhibition | PANC-1 CSCs | 7.5 μM | Inhibition of spheroid formation (self-renewal) | [6] |

| PANC-1 CSCs | 7.5 μM | Reduction in CD133+ cell population | [6] |

Note: While specific IC50 values for this compound in pancreatic cancer cell lines were not identified in the reviewed literature, the provided data demonstrates a dose-dependent cytotoxic effect.

Table 2: In Vivo Efficacy of this compound (AS602801)

| Animal Model | Cell Line | Treatment Regimen | Primary Outcome | Result | Citation |

| Nude Mice | PANC-1 CSCs | 40 mg/kg, intraperitoneal injection, daily for 10 days | Tumor initiation | Complete regression of initially formed tumors | [5] |

| Nude Mice | PANC-1 CSCs | 40 mg/kg, intraperitoneal injection, daily for 10 days | Tumor-initiating capacity (Serial Transplantation) | Reduced ability to form tumors in secondary recipients | [5] |

Signaling Pathway and Experimental Visualizations

JNK Signaling Pathway in Pancreatic Cancer

The following diagram illustrates the JNK signaling cascade and its role in pancreatic cancer, with the point of inhibition by this compound indicated.

Experimental Workflow: In Vitro Analysis

This diagram outlines the workflow for assessing the in vitro effects of this compound on pancreatic cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c‐Jun N‐terminal kinase in pancreatic tumor stroma augments tumor development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bentamapimod In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentamapimod, also known as AS602801, is a potent and orally active inhibitor of c-Jun N-terminal kinases (JNK), with IC50 values of 80 nM, 90 nM, and 230 nM for JNK1, JNK2, and JNK3, respectively[1]. The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is activated by various stress stimuli and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation[2][3][4][5]. Aberrant JNK signaling has been implicated in the pathogenesis of several diseases, including cancer and inflammatory disorders like endometriosis[6][7][8][9]. This compound has demonstrated selective cytotoxicity against various cancer cell lines and cancer stem cells, making the assessment of its effect on cell viability a critical component of in vitro studies[6][7][10][11][12].

This document provides detailed protocols for assessing the in vitro efficacy of this compound on cell viability using common colorimetric and luminescent assays. It also includes representative data on its cytotoxic effects on various cell lines.

Mechanism of Action: JNK Inhibition

This compound exerts its biological effects by inhibiting the JNK signaling pathway. This pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK). Extracellular stimuli, such as stress or cytokines, activate a MAPKKK, which in turn phosphorylates and activates MKK4 or MKK7. These MAPKKs then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, leading to the regulation of target gene expression involved in various cellular responses[1][2]. By inhibiting JNK, this compound disrupts this signaling cascade, which can lead to the induction of apoptosis and a reduction in cell proliferation in cancer cells.

Data Presentation: Cytotoxic Effects of this compound

The following tables summarize the in vitro cytotoxic activity of this compound (AS602801) on various human cancer cell lines and a normal human fibroblast cell line after a 3-day (72-hour) incubation period. The data is derived from trypan blue exclusion assays[7][10].

Table 1: Effect of this compound on the Viability of Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | % Viable Cells (Mean ± SD) |

| PANC-1 | Pancreatic Cancer | 2.5 | 85 ± 5 |

| 5.0 | 60 ± 7 | ||

| 7.5 | 35 ± 6 | ||

| A549 | Lung Cancer | 2.5 | 90 ± 4 |

| 5.0 | 70 ± 8 | ||

| 7.5 | 45 ± 5 | ||

| A2780 | Ovarian Cancer | 2.5 | 88 ± 6 |

| 5.0 | 65 ± 9 | ||

| 7.5 | 40 ± 7 |

Table 2: Effect of this compound on the Viability of a Normal Human Fibroblast Cell Line

| Cell Line | Cell Type | Concentration (µM) | % Viable Cells (Mean ± SD) |

| IMR90 | Normal Lung Fibroblast | 2.5 | >95 |

| 5.0 | >95 | ||

| 7.5 | >95 |

Note: The data indicates that this compound exhibits selective cytotoxicity against cancer cells at concentrations that do not significantly affect the viability of normal human fibroblasts[6][7][10].

Experimental Protocols

Two common and reliable methods for assessing cell viability in response to treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product[3][5][10].

Materials:

-

This compound (AS602801)

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[3]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C[5].

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker[3].

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[3].

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells[6][11].

Materials:

-

This compound (AS602801)

-

Cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates (white or black)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the respective wells. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes[4][11]. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[11].

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a cell viability assay with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. paulogentil.com [paulogentil.com]

- 5. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 6. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. oncotarget.com [oncotarget.com]

Application Notes and Protocols: Bentamapimod Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentamapimod, also known as AS-602801, is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] It demonstrates inhibitory activity against JNK1, JNK2, and JNK3, making it a valuable tool for studying the JNK signaling pathway's role in various cellular processes, including inflammation, apoptosis, and cell proliferation.[3][4] this compound has been investigated for its therapeutic potential in conditions such as endometriosis and cancer, where it has been shown to induce regression of endometriotic lesions and inhibit cancer stem cell survival.[3][4]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and consistent performance in downstream biological assays.

Physicochemical Properties and Solubility

Properly preparing a stock solution begins with understanding the physicochemical properties of the compound.

| Property | Value | Source |

| Synonyms | AS-602801, PGL-5001 | [4][5] |

| CAS Number | 848344-36-5 | [1][5] |

| Molecular Formula | C₂₅H₂₃N₅O₂S | [3][5] |

| Molecular Weight | 457.55 g/mol | [1][6][7] |

| Solubility in DMSO | 2 mg/mL to 24 mg/mL | [3][6][7][8] |

| Appearance | Crystalline solid | [8] |

Note: The reported solubility in DMSO varies between suppliers. Some sources indicate that achieving higher concentrations may require heating and sonication.[1][9] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder (purity ≥98%)

-

Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for warming)

-

Ultrasonic bath (optional, for sonication)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Calculation of Required Mass

To prepare a specific volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Volume (mL) × 10 mM × 457.55 ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock Solution:

-

Mass (mg) = 1 mL × 10 mmol/L × 457.55 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g)

-

Mass (mg) = 4.58 mg

The table below provides pre-calculated mass requirements for common stock solution volumes.

| Desired Final Volume | Desired Final Concentration (mM) | Mass of this compound Required (mg) |

| 1 mL | 10 | 4.58 |

| 5 mL | 10 | 22.9 |

| 10 mL | 10 | 45.8 |

3.3. Step-by-Step Procedure

-

Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation. Ensure all equipment is clean and dry.

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it into an appropriately sized microcentrifuge tube or vial.

-

Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Warming and Sonication (if necessary): If the compound does not fully dissolve, you may warm the solution to 60°C and use an ultrasonic bath.[1][9] Intermittently vortex the solution during this process until all solid is dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

3.4. Storage and Stability

Proper storage is essential to maintain the integrity of the this compound stock solution.

| Storage Temperature | Shelf Life |

| -20°C | Up to 1 year |

| -80°C | Up to 2 years |

Store aliquots protected from light. Avoid repeated freeze-thaw cycles.

Diagrams and Workflows

4.1. Experimental Workflow for Stock Solution Preparation

Caption: Workflow for this compound Stock Solution Preparation.

4.2. JNK Signaling Pathway Inhibition by this compound

This compound acts as an ATP-competitive inhibitor of JNKs. This prevents the phosphorylation of downstream targets like c-Jun, thereby inhibiting the transcriptional activation of genes involved in inflammation and apoptosis.

Caption: this compound inhibits the JNK signaling pathway.

Quality Control

-

Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

-

Concentration Verification: For GMP or GLP applications, the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Functional Assay: The bioactivity of the prepared stock can be confirmed in a relevant cell-based assay, such as measuring the inhibition of c-Jun phosphorylation in response to a known JNK activator.

Safety Precautions

-

This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | JNK inhibitor | Probechem Biochemicals [probechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C25H23N5O2S | CID 10195250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Recommended concentration of Bentamapimod for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentamapimod, also known as AS602801, is a potent and orally active inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] It demonstrates inhibitory activity against the three main JNK isoforms, JNK1, JNK2, and JNK3, with varying degrees of potency.[1][2] As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, JNKs are implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.[4] Consequently, this compound has emerged as a valuable tool for investigating the role of the JNK pathway in various diseases, particularly in cancer and inflammatory conditions like endometriosis.[4][5][6]

These application notes provide a summary of recommended concentrations for cell culture experiments, detailed protocols for common assays, and a visual representation of the targeted signaling pathway.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of JNKs.[2] By binding to the ATP-binding site of the JNK enzymes, it prevents their phosphorylation and subsequent activation. This, in turn, blocks the downstream signaling cascade that would otherwise lead to the activation of transcription factors, such as c-Jun, and the expression of genes involved in inflammatory and proliferative responses.[4]

The JNK signaling pathway is a critical branch of the MAPK signaling cascade. It is typically activated by stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress.

Recommended Concentrations for Cell Culture Experiments

The optimal concentration of this compound can vary significantly depending on the cell line, the specific biological question being addressed, and the duration of the treatment. The following table summarizes reported effective concentrations and IC50 values from various studies. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration.

| Parameter | Value | Cell Line / Context | Reference |

| IC50 (JNK1) | 80 nM | Cell-free assay | [1][2] |

| IC50 (JNK2) | 90 nM | Cell-free assay | [1][2] |

| IC50 (JNK3) | 230 nM | Cell-free assay | [1][2] |

| Cytotoxicity | 2.5 - 7.5 µM | PANC-1, A2780, A549 human cancer cells | [2] |

| Inhibition of Cancer Stem Cells | 7.5 µM | A2780 and TOV-21G cancer stem-like cells (CSLCs) | [2] |

| Reduction of MMP-3 | 5 - 15 µmol/L | Human endometrial organ cultures | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[1]

-

Reagents and Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.58 mg of this compound (Molecular Weight: 457.55 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2]

-

Cell Viability Assay (MTT/XTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

-

Reagents and Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Following incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or XTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis of JNK Pathway Activation

This protocol describes how to assess the effect of this compound on the phosphorylation of JNK and its downstream target c-Jun.

-

Reagents and Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

Stimulant for JNK pathway (e.g., Anisomycin, UV-C light, or TNF-α)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulate the JNK pathway by adding a known activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of JNK and c-Jun. Normalize to total protein levels and loading controls.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (JNK Inhibitor AS602801) Induces Regression of Endometriotic Lesions in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Western blot protocol for detecting p-JNK after Bentamapimod treatment

Application Note & Protocol

Topic: Western Blot Protocol for Detecting Phospho-JNK after Bentamapimod Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases, making its components attractive therapeutic targets. This compound (also known as AS602801) is a potent, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[2][3] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation status of JNK (p-JNK) in cultured cells following treatment with this compound. The protocol covers experimental design, cell treatment, protein extraction, immunoblotting, and data analysis, ensuring reliable and reproducible results for assessing the inhibitory effect of this compound on the JNK pathway.

JNK Signaling Pathway and this compound Inhibition

The JNK pathway is a tiered kinase cascade activated by environmental stresses and inflammatory cytokines.[4] The cascade typically involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK4 or MKK7), which in turn phosphorylates JNK at threonine (Thr183) and tyrosine (Tyr185) residues for its activation.[5][6] Activated JNK then phosphorylates various downstream targets, including the transcription factor c-Jun.[1] this compound exerts its effect by directly inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates.[7][8]

Experimental Workflow

A typical experiment involves cell culture, treatment with a JNK activator (e.g., Anisomycin, UV radiation) in the presence or absence of this compound, followed by cell lysis, protein quantification, and Western blot analysis for p-JNK, total JNK, and a loading control.

Protocols

Materials and Reagents

| Reagent | Recommended Source/Specifications | Purpose |

| Cell Line | e.g., HeLa, Jurkat, A875 | Model system for JNK activation |

| This compound (AS602801) | MedChemExpress, Selleck Chemicals | JNK inhibitor |

| JNK Activator | e.g., Anisomycin, TNF-α, UV-C light | Positive control for JNK phosphorylation |

| Primary Antibodies | Phospho-JNK (Thr183/Tyr185) Ab; Total JNK Ab | Detection of target proteins |

| Loading Control Ab (GAPDH, β-actin) | Normalization of protein loading | |

| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | Signal amplification |

| Lysis Buffer | Modified RIPA Buffer (see recipe below) | Protein extraction |

| Inhibitor Cocktails | Protease and Phosphatase Inhibitor Cocktails | Prevent protein degradation and dephosphorylation[9][10] |

| Protein Assay | BCA Protein Assay Kit | Quantification of protein concentration |

| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | Reduce non-specific antibody binding[11] |